molecular formula C12H8BrClFN3S B4829811 1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)thiourea

1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)thiourea

Cat. No.: B4829811
M. Wt: 360.63 g/mol
InChI Key: CMTYZVHYLFXIRT-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromopyridinyl group and a chlorofluorophenyl group attached to a thiourea moiety

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)thiourea typically involves the reaction of 5-bromopyridin-2-amine with 3-chloro-4-fluorophenyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)thiourea can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)thiourea: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(5-Bromopyridin-2-yl)-3-(4-fluorophenyl)thiourea: Lacks the chlorine atom, which may influence its properties and applications.

    1-(5-Bromopyridin-2-yl)-3-(3-chloro-4-methylphenyl)thiourea: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological characteristics.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(3-chloro-4-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFN3S/c13-7-1-4-11(16-6-7)18-12(19)17-8-2-3-10(15)9(14)5-8/h1-6H,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTYZVHYLFXIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC2=NC=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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